molecular formula C17H14N2O4S2 B2602166 N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034607-87-7

N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2602166
CAS RN: 2034607-87-7
M. Wt: 374.43
InChI Key: CZMYLWZORNNDIY-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide, also known as MPT0B392, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPT0B392 belongs to the class of benzamide derivatives and has been found to possess promising anticancer properties.

Scientific Research Applications

Cardiac Electrophysiological Activity

Research indicates that compounds related to N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide exhibit potential as class III antiarrhythmic agents. For instance, studies have shown that certain N-substituted imidazolylbenzamides and benzene-sulfonamides possess cardiac electrophysiological activity comparable to sematilide, a potent selective class III agent undergoing clinical trials. This suggests that the thiazol-2-yloxy and methylsulfonylphenyl moieties may contribute to significant electrophysiological effects in cardiac tissues (Morgan et al., 1990).

Antimicrobial and Antifungal Agents

The synthesis of 2-phenylamino-thiazole derivatives, including structures analogous to N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide, has shown promising results as antimicrobial agents. These compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential in treating a variety of microbial infections (Bikobo et al., 2017).

Anticancer Evaluation

Several derivatives of N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide have been synthesized and evaluated for their anticancer activities. A study reported that a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives demonstrated higher activity than the reference drug, etoposide, highlighting their potential as novel anticancer agents (Ravinaik et al., 2021).

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-25(21,22)15-8-4-13(5-9-15)19-16(20)12-2-6-14(7-3-12)23-17-18-10-11-24-17/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMYLWZORNNDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide

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